Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate
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Overview
Description
Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate is an organic compound that features a lithium ion coordinated to a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate typically involves the reaction of 5-fluoropyridine with a suitable lithium reagent. One common method is the deprotonation of 5-fluoropyridine using a strong base such as lithium diisopropylamide (LDA), followed by the addition of 2-methylpropanoic acid. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity
Mechanism of Action
The mechanism of action of Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The lithium ion can also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Lithium (5-fluoropyridin-2-yl)trihydroxyborate
- Lithium 2,2,6,6-tetramethylpiperidide
Uniqueness
Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate is unique due to its specific combination of a fluorinated pyridine ring and a lithium ion. This combination imparts distinct chemical and physical properties, such as enhanced metabolic stability and unique reactivity patterns, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTYVBUSIBUENI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=C(C=C1)F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FLiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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